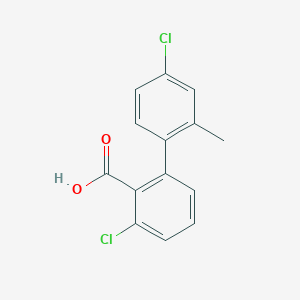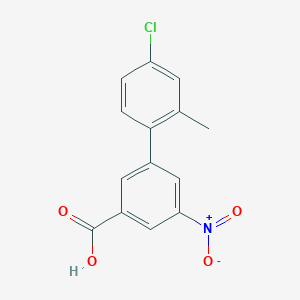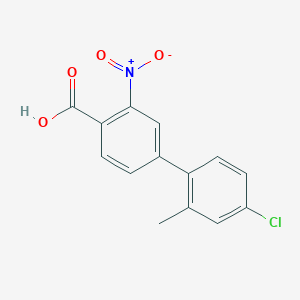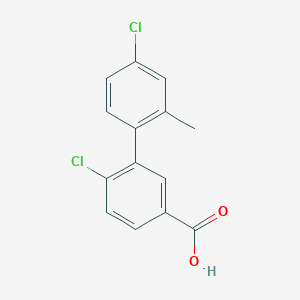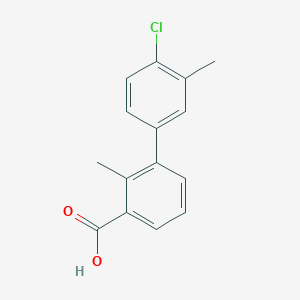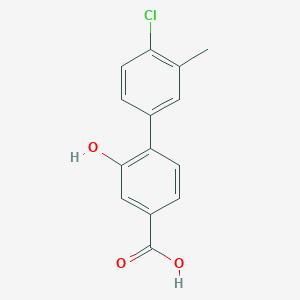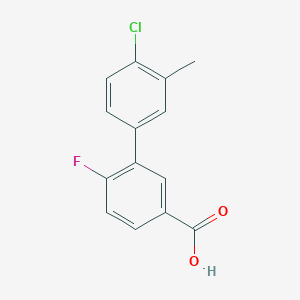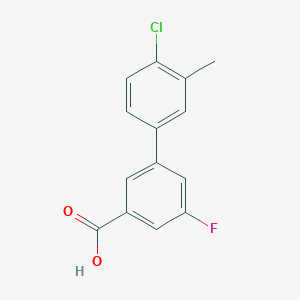
4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid (MMCBA) is a widely used organic compound in the fields of medicine, biology, and chemistry. It is a white crystalline solid with a molecular weight of 288.56 g/mol and a melting point of 193-195°C. MMCBA is a highly reactive compound and is used in a variety of laboratory experiments and scientific research applications.
科学的研究の応用
4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as an inhibitor of cyclooxygenase-2 (COX-2) and as a reagent in the synthesis of various organic compounds. 4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% has also been used in the synthesis of polymers and as a catalyst in the synthesis of polyhydroxyalkanoates. Additionally, 4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% is used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and antiviral drugs.
作用機序
4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% acts as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, 4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% can reduce inflammation and pain. Additionally, 4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% can inhibit the growth of cancer cells by inhibiting the activity of COX-2.
Biochemical and Physiological Effects
4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, 4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% can inhibit the production of prostaglandins, which are involved in inflammation and pain. 4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% can also inhibit the activity of various enzymes, including COX-2, which can lead to a variety of physiological effects.
実験室実験の利点と制限
4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% has a number of advantages and limitations for lab experiments. One of its main advantages is its high reactivity, which makes it suitable for a variety of laboratory experiments. Additionally, 4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% is relatively inexpensive and readily available. However, 4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% is a highly reactive compound, which can lead to unpredictable results in some experiments.
将来の方向性
There are a number of potential future directions for 4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95%. One potential direction is to explore its potential as an inhibitor of other enzymes, such as phospholipase A2 and lipoxygenase. Additionally, further research could be conducted to explore the potential of 4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% as an inhibitor of other cancer cell types. Finally, 4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% could be further studied to determine its potential as an anti-inflammatory agent.
合成法
4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized from 4-chloro-3-methylphenol and 2-methoxybenzoic acid. The reaction is carried out in anhydrous ethanol at a temperature of 60-70°C. The reaction mixture is then cooled and the crude product is collected by filtration. The crude product is then recrystallized from ethanol to obtain a pure sample of 4-(4-Chloro-3-methylphenyl)-2-methoxybenzoic acid, 95%.
特性
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-10(4-6-13(9)16)11-3-5-12(15(17)18)14(8-11)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFPTKLYZHMGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690401 |
Source


|
| Record name | 4'-Chloro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-85-7 |
Source


|
| Record name | 4'-Chloro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

